molecular formula C29H24FNO5 B15022912 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15022912
M. Wt: 485.5 g/mol
InChI Key: DDIKEZSUMFQMDG-UHFFFAOYSA-N
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Description

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoro and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Attachment of the prop-2-en-1-yloxyphenyl group: This step involves the use of allyl ethers and appropriate catalysts to achieve the desired substitution.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the prop-2-en-1-yloxyphenyl group.

    2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluoro group.

    7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxyphenyl group.

Properties

Molecular Formula

C29H24FNO5

Molecular Weight

485.5 g/mol

IUPAC Name

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H24FNO5/c1-3-16-35-22-11-6-19(7-12-22)26-25-27(32)23-17-20(30)8-13-24(23)36-28(25)29(33)31(26)15-14-18-4-9-21(34-2)10-5-18/h3-13,17,26H,1,14-16H2,2H3

InChI Key

DDIKEZSUMFQMDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

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